molecular formula C9H8ClFO2 B1326515 Ethyl 4-chloro-3-fluorobenzoate CAS No. 203573-08-4

Ethyl 4-chloro-3-fluorobenzoate

Cat. No.: B1326515
CAS No.: 203573-08-4
M. Wt: 202.61 g/mol
InChI Key: DCYPLEKPDBBLSM-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-3-fluorobenzoate is a useful research compound. Its molecular formula is C9H8ClFO2 and its molecular weight is 202.61 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antituberculosis Activity

Ethyl 4-chloro-3-fluorobenzoate derivatives demonstrate significant potential in the treatment of tuberculosis. One study synthesized a series of substituted methylene/ethylene 4-fluorophenylhydrazide derivatives to evaluate their antimycobacterial activity against Mycobacterium tuberculosis H37Rv. The compound 4-fluorobenzoic acid [(2,6-dichlorophenyl) methylene]hydrazide exhibited the highest inhibitory activity among the studied compounds (Koçyiğit-Kaymakçıoğlu et al., 2009).

Fluorophore Development for Biochemistry and Medicine

This compound derivatives are utilized in the synthesis of efficient fluorophores. These fluorophores are widely used in biochemistry and medicine for studying various biological systems. A study synthesized new quinoline derivatives by reacting 2-chloro-4-methylquinolines with 2 and 4-aminobenzoic acids and ethyl 4-aminobenzoate, highlighting the potential of these derivatives in biochemistry (Aleksanyan & Hambardzumyan, 2013).

Protein Labeling Applications

This compound derivatives have also found applications in protein labeling. One study described an efficient preparation of N-succinimidyl 4-[18F]fluorobenzoate ([18F]SFB) based on ethyl 4-(trimethylammonium triflate)benzoate. This [18F]SFB was successfully used for labeling Avastin™ (Bevacizumab) through [18F]fluorobenzoylation, demonstrating its utility in radiopharmaceutical applications (Tang, Zeng, Yu, & Kabalka, 2008).

Herbicidal Activity

This compound and its derivatives are also explored for their herbicidal properties. A study synthesized 3-Chloro-4-fluorobenzoylthiourea, derived from 3-chloro-4-fluorobenzoic acid, and found it to exhibit significant herbicidal activity. This indicates its potential use in agricultural applications (Liu Chang-chun, 2006).

Fluorobenzoic Acid Degradation Studies

In environmental science, this compound derivatives help in understanding the degradation processes of similar compounds. A study on the anaerobic transformation of phenol to benzoate by a microbial consortium used fluorophenols, including derivatives of this compound, to elucidate the degradation mechanism (Genthner, Townsend, & Chapman, 1989).

Safety and Hazards

Ethyl 4-chloro-3-fluorobenzoate should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation . In case of accidental ingestion or contact, seek immediate medical attention .

Future Directions

As Ethyl 4-chloro-3-fluorobenzoate is primarily used for research and development , its future directions would likely involve further exploration of its properties and potential applications in various fields of study.

Mechanism of Action

Target of Action

Ethyl 4-chloro-3-fluorobenzoate is a chemical compound with the molecular formula C9H8ClFO2 It’s known to be used in proteomics research , suggesting it may interact with proteins or other biomolecules.

Biochemical Pathways

Given its use in proteomics research , it may be involved in pathways related to protein synthesis, modification, or degradation.

Biochemical Analysis

Cellular Effects

Ethyl 4-chloro-3-fluorobenzoate has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may inhibit certain signaling pathways by binding to specific receptors or enzymes, leading to altered gene expression and metabolic changes. These effects are essential for studying the compound’s potential therapeutic applications and toxicity .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes, leading to inhibition or activation of their activity. For instance, it may inhibit esterases by forming a stable complex with the enzyme, preventing the hydrolysis of other ester substrates. Additionally, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to reduced efficacy and potential formation of toxic byproducts . Long-term exposure to the compound may result in cumulative effects on cellular processes, which are important for understanding its safety and efficacy in therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and therapeutic effects, while higher doses can lead to significant adverse effects. Studies have shown that high doses of this compound can cause liver and kidney damage, as well as alterations in blood chemistry . Understanding the dosage effects is crucial for determining the compound’s safety and therapeutic window.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is primarily metabolized by esterases, which hydrolyze the ester bond to produce 4-chloro-3-fluorobenzoic acid and ethanol. The resulting acid can undergo further metabolism, including conjugation with glucuronic acid or sulfate, facilitating its excretion from the body . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential interactions with other drugs.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including its lipophilicity and interactions with transporters or binding proteins. The compound can diffuse across cell membranes and accumulate in lipid-rich tissues. Additionally, it may interact with specific transporters, facilitating its uptake and distribution within the body . Understanding these factors is crucial for predicting the compound’s bioavailability and therapeutic potential.

Subcellular Localization

This compound’s subcellular localization can affect its activity and function. The compound may be targeted to specific cellular compartments or organelles through post-translational modifications or targeting signals. For instance, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes or proteins . Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

ethyl 4-chloro-3-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO2/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCYPLEKPDBBLSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10648654
Record name Ethyl 4-chloro-3-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203573-08-4
Record name Benzoic acid, 4-chloro-3-fluoro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=203573-08-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-chloro-3-fluoro-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203573084
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 4-chloro-3-fluoro-, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethyl 4-chloro-3-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 50-mL round-bottom flask was equipped with a magnetic stir bar, reflux condenser, thermometer, nitrogen inlet, and heating mantle attached to a temperature controller. The flask was charged with ethyl 2,4-dichloro-5-fluorobenzoate (5.09 g, 21.4 mmol) and copper powder (2.72 g, 42.8 mmol). Propionic acid (10 mL) was added, and the resulting mixture was heated to 135° C. The reaction was monitored by GC analysis and was judged to be complete when the starting material was no longer detectable (5 hours). Toluene (25 mL) was added as the reaction was cooled to room temperature. The resulting mixture was filtered, and the solids were washed with toluene. The filtrates were blue-green. The filtrates were combined and washed with 1M hydrochloric acid solution until the blue-green color disappeared. The resulting yellow organic layer was washed with water and dried over sodium sulfate. The solvent was removed by evaporation under reduced pressure. The residue was dried under vacuum to give 2.97 g of ethyl 4-chloro-3-fluorobenzoate as a pale yellow oil.
Quantity
5.09 g
Type
reactant
Reaction Step One
Name
copper
Quantity
2.72 g
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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